2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
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Overview
Description
2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is structurally related to tyrosine, an important amino acid in biochemistry. The compound features an acetamido group, a phenyl ring substituted with a tert-butoxy group, and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid typically involves the following steps:
Protection of the phenol group: The phenol group of tyrosine is protected by converting it into a tert-butoxy group using tert-butyl chloride and a base such as sodium hydroxide.
Acetylation: The amino group of the protected tyrosine is acetylated using acetic anhydride in the presence of a base like pyridine.
Deprotection: The tert-butoxy group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The tert-butoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tyrosine: A naturally occurring amino acid with a similar structure but lacking the acetamido and tert-butoxy groups.
N-Acetyltyrosine: Similar to the compound but without the tert-butoxy group.
Phenylalanine derivatives: Compounds with similar phenyl ring structures but different substituents.
Uniqueness
2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid is unique due to the presence of both the acetamido and tert-butoxy groups, which confer distinct chemical properties and reactivity. These modifications can enhance its stability, solubility, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNUTWJSFBIAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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